molecular formula C9H15NS B13187570 Propyl[1-(thiophen-2-yl)ethyl]amine

Propyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13187570
M. Wt: 169.29 g/mol
InChI Key: QCPHSRPYXVWDCH-UHFFFAOYSA-N
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Description

Propyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine derivatives .

Scientific Research Applications

Propyl[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, thiophene derivatives are known to inhibit certain kinases and enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar in structure but lacks the

Biological Activity

Propyl[1-(thiophen-2-yl)ethyl]amine, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in medicine and research, supported by case studies and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol

The presence of the thiophene ring contributes to the compound's unique electronic properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various derivatives. Notably, it is involved in the creation of geldanamycin derivatives, which are known to inhibit Hepatitis C Virus (HCV) replication by targeting the heat shock protein 90 (Hsp90) pathway. This inhibition is crucial in the development of antiviral therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing promising results:

  • Gram-positive bacteria : Exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Displayed moderate activity against Escherichia coli with an MIC of approximately 100 μg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives synthesized from this compound significantly inhibited HCV replication in vitro, showcasing its potential as a lead compound for antiviral drug development .
  • Antibacterial Efficacy : Another investigation reported that the compound exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with a biofilm inhibition concentration (MBIC) significantly lower than standard antibiotics like ciprofloxacin .

Biochemical Pathways

The compound's interaction with biological systems can be summarized as follows:

Biological Activity Target/Effect Outcome
AntiviralHsp90Inhibition of HCV replication
AntimicrobialCell wall synthesisBactericidal effect on bacteria
Anti-inflammatoryCytokine productionReduced inflammation

Research Applications

This compound is being explored in various fields:

  • Drug Development : Its derivatives are being studied for potential use as antiviral agents and antibiotics.
  • Material Science : The compound is utilized in synthesizing organic semiconductors due to its electronic properties .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)propan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3

InChI Key

QCPHSRPYXVWDCH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CS1

Origin of Product

United States

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